![molecular formula C13H7ClF3N5OS B4578428 6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE](/img/structure/B4578428.png)
6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE
Overview
Description
6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE is a complex organic compound characterized by the presence of multiple functional groups, including a chlorinated phenyl ring, a trifluoromethyl group, a sulfanyl group, and a triazole ring
Preparation Methods
The synthesis of 6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Chlorinated Phenyl Intermediate: The chlorinated phenyl ring is synthesized through a series of halogenation reactions, often using reagents such as chlorine gas or chlorinating agents like thionyl chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Synthesis of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling and Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:
Scientific Research Applications
6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or modulating their activity.
Pathways Involved: By modulating key signaling pathways, the compound can influence cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
3-[4-[2-chloro-5-(trifluoromethyl)phenyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N5OS/c14-7-2-1-6(13(15,16)17)5-9(7)22-11(20-21-12(22)24)8-3-4-10(23)19-18-8/h1-5H,(H,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZESTBKAKCFIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C(=NNC2=S)C3=NNC(=O)C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)
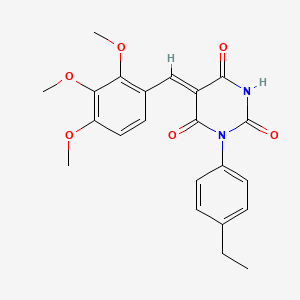
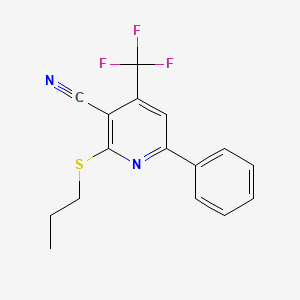
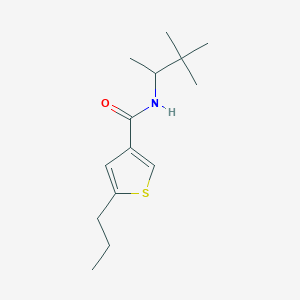
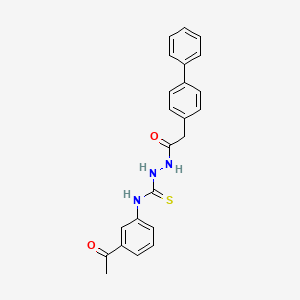
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)
![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)
![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethylcarbamodithioate](/img/structure/B4578440.png)

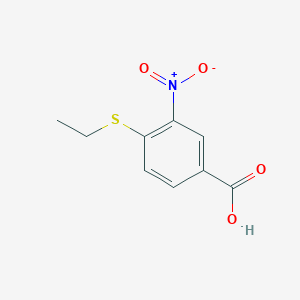
![METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4578458.png)
![4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl methyl sulfide](/img/structure/B4578463.png)
